molecular formula C15H18NO3PS B13104262 1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide

1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide

Cat. No.: B13104262
M. Wt: 323.3 g/mol
InChI Key: KXXXGIAAPGKJPI-UHFFFAOYSA-N
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Description

1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide (CAS 120991-44-8) is a chemical compound with the molecular formula C15H18NO3PS and a molecular weight of 323.35 g/mol . As a specialized organophosphorus and sulfonamide hybrid molecule, it is intended for research and development applications in a laboratory setting only. This product is classified "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the safety data sheet and handle this material with appropriate personal protective equipment.

Properties

Molecular Formula

C15H18NO3PS

Molecular Weight

323.3 g/mol

IUPAC Name

1-diphenylphosphoryl-N,N-dimethylmethanesulfonamide

InChI

InChI=1S/C15H18NO3PS/c1-16(2)21(18,19)13-20(17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3

InChI Key

KXXXGIAAPGKJPI-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Procedure Summary

  • React styrene or substituted styrenes with diphenylphosphine oxide in the presence of Mn(OAc)3 and acetic acid at 50°C.
  • The reaction proceeds via phosphorus-centered radicals adding to the alkene, followed by oxidation to carbocation intermediates.
  • Subsequent nucleophilic attack and deprotonation yield acetoxyphosphorylation products.

Relevance

By analogy, sulfonamide substrates bearing alkene functionalities could be phosphorylated using similar radical pathways to afford diphenylphosphoryl derivatives.

Parameter Condition/Result
Oxidant Mn(OAc)3
Temperature 50°C
Reaction time ~30 minutes
Yield range Moderate to good (up to 68%)
Solvent Acetic acid
Mechanism Radical addition, carbocation intermediate

This method emphasizes mild reaction conditions and straightforward manipulation, which are advantageous for sensitive sulfonamide substrates.

Quaternization and Phosphonium Salt Formation

Diphenylphosphoryl compounds can also be synthesized via quaternization of tertiary diphenylphosphines with alkyl or aryl halides, followed by oxidation. This two-step approach is well-documented for aryldiphenylphosphine oxides and may be adapted for sulfonamide derivatives.

Key Points

  • Tertiary diphenylphosphines react with alkyl halides to form phosphonium salts.
  • Subsequent oxidation yields diphenylphosphoryl compounds.
  • Column chromatography and drying at elevated temperature (110°C) purify the product.
Step Description Yield (%)
Quaternization Diphenylphosphine + alkyl halide, reflux 86–90
Oxidation Conversion to phosphoryl compound High purity achieved

NMR and HRMS data confirm the structure and purity of the final products.

One-Pot Synthesis Using Sodium and Diphenyl Phosphine Chloride

A patented one-pot method for related diphenylphosphoryl compounds involves:

  • Reacting sodium with ethanol to generate sodium ethoxide.
  • Adding diphenyl phosphine chloride and an acyl chloride (e.g., 2,4,6-trimethylbenzoyl chloride) at controlled temperature.
  • Stirring for several hours to complete reaction.
  • Workup includes aqueous extraction, pH adjustment, crystallization, and drying.

This method is characterized by:

  • Reduced number of steps.
  • High yield.
  • Simple operation.
  • Cost-effectiveness.

Though specifically described for 2,4,6-trimethylbenzoyl-diphenylphosphine oxide, the approach can be adapted for synthesizing diphenylphosphoryl sulfonamides by replacing the acyl chloride with a suitable sulfonyl chloride derivative.

Step Condition/Description
Sodium + Ethanol Stir 2–7 h at specified temperature
Addition of Chlorides Diphenyl phosphine chloride + sulfonyl chloride, 5–10 h reaction
Workup Water addition, pH adjustment, crystallization
Outcome High yield, pure product

The method's scalability and efficiency make it attractive for industrial synthesis.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Radical Acetoxyphosphorylation Diphenylphosphine oxide, Mn(OAc)3 50°C, acetic acid, ~30 min Mild, straightforward, no additives Moderate yields, substrate scope
Quaternization + Oxidation Tertiary diphenylphosphines, alkyl halides Reflux, chromatography, drying High purity, well-characterized Multi-step, requires purification
One-Pot Sodium/Ethanol Method Sodium, ethanol, diphenyl phosphine chloride, sulfonyl chloride Controlled temp, 5–10 h reaction High yield, cost-effective, scalable Requires careful temperature control

Research Findings and Analytical Data

  • NMR spectroscopy (1H, 13C, 31P) is essential for confirming the structure of the phosphoryl and sulfonamide groups.
  • High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
  • Reaction yields vary depending on substrate electronic effects; electron-donating groups generally favor higher yields in radical methods.
  • Reaction times and temperatures are optimized for each method to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the phosphoryl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphine oxides.

Scientific Research Applications

Catalytic Applications

1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide has been employed as a catalyst in several organic reactions. Its phosphine oxide moiety allows it to facilitate various transformations, including:

  • Phosphinylation Reactions : The compound acts as a catalyst in the enantioselective phosphinylation of substrates, enabling the formation of chiral phosphine oxides. This is particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial .
  • Addition Reactions : It has been utilized in copper-catalyzed addition reactions involving Grignard reagents, providing a straightforward method for synthesizing complex molecules from simpler precursors .

Pharmaceutical Applications

Due to its sulfonamide structure, this compound may exhibit biological activities that are being explored for potential therapeutic applications. Some research highlights include:

  • Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties, and derivatives like 1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide may contribute to this field through novel mechanisms of action.
  • Drug Development : The compound's ability to modulate biological pathways makes it a candidate for further investigation in drug development, particularly in targeting specific receptors or enzymes involved in disease processes.

Material Science

The unique properties of 1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide also lend themselves to applications in material science:

  • Polymer Chemistry : Its functional groups can be utilized to modify polymer properties or to create new polymeric materials with enhanced functionalities.
  • Synthesis of Functionalized Materials : The compound can serve as a precursor for synthesizing materials with specific electronic or optical properties, which are important in developing advanced materials for electronics or photonics.

Case Study 1: Enantioselective Phosphinylation

A recent study demonstrated the use of 1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide as a catalyst for the enantioselective phosphinylation of 3,4-dihydroisoquinolines. The reaction yielded chiral α-amino diarylphosphine oxides with high enantiomeric excess (ee) values, showcasing the compound's effectiveness in asymmetric catalysis .

Case Study 2: Copper-Catalyzed Addition Reactions

In another research effort, this compound facilitated copper-catalyzed addition reactions involving Grignard reagents and indole-derived vinylogous imines. The results indicated that the use of this sulfonamide derivative significantly improved reaction yields and selectivity, highlighting its potential utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of enzymes or receptors. The sulfonamide moiety can act as a nucleophile, participating in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The diphenylphosphoryl group distinguishes this compound from simpler sulfonamides. For instance:

  • N,N-Dimethylmethanesulfonamide (CH₃S(=O)₂NMe₂): Lacks the phosphoryl group, leading to lower steric hindrance and reduced capacity for metal coordination.
  • 1-Bromo-N,N-dimethylmethanesulfonamide : The bromo substituent introduces electrophilicity, enabling nucleophilic substitution reactions, unlike the phosphoryl group, which prioritizes coordination chemistry .
  • Ferrocenyl derivatives (e.g., 1-((1S,4S,E)-ferrocenylmethylene)-N,N-dimethylmethanesulfonamide): Incorporate organometallic ferrocene moieties, imparting redox activity and distinct electronic properties compared to the phosphoryl group’s coordination capabilities .

Table 1: Structural and Electronic Properties

Compound Key Substituent Electronic Effect Primary Applications
1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide Ph₂P=O Electron-withdrawing, bulky Luminescent materials
N,N-Dimethylmethanesulfonamide None Mildly electron-withdrawing Organic synthesis
1-Bromo-N,N-dimethylmethanesulfonamide Br Electrophilic Alkylation reactions
Ferrocenyl sulfonamide derivatives Ferrocenyl Redox-active Electrochemical sensors

Physical Properties

  • Molecular Weight and Melting Points : The diphenylphosphoryl group increases molecular weight (~395 g/mol) compared to simpler sulfonamides (e.g., N,N-dimethylmethanesulfonamide: 139 g/mol ). This contributes to higher melting points and reduced volatility.
  • Spectroscopic Data: The ¹H NMR of phosphorylated sulfonamides shows distinct aromatic proton signals (δ 7.2–7.8 ppm for phenyl groups) absent in non-aromatic analogs. For example, 1-((1S,2R,4S,E)-ferrocenylmethylene) derivatives exhibit cyclopentadienyl proton signals at δ 4.0–4.3 ppm , whereas the target compound’s spectrum is dominated by phenyl resonances.

Table 2: Physical and Spectroscopic Data

Compound Molecular Weight (g/mol) ¹H NMR (δ, ppm) Key MS Fragments
1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide ~395 7.2–7.8 (m, 10H, Ph), 3.0 (s, 6H, NMe₂) [M⁺] at m/z 395, fragments at m/z 183 (Ph₂P=O⁺)
N,N-Dimethylmethanesulfonamide 139 2.7 (s, 6H, NMe₂), 3.1 (s, 3H, S-CH₃) [M⁺] at m/z 139
1-Ferrocenyl sulfonamide derivatives ~400–500 4.0–4.3 (Cp protons), 2.8–3.2 (NMe₂) [M⁺] at m/z 513 (ferrocenyl)

Biological Activity

1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide (commonly referred to as DPMS) is a compound of significant interest in biochemical research due to its unique structural properties and biological activities. This article aims to explore the various aspects of its biological activity, including mechanisms of action, applications in scientific research, and comparative analysis with similar compounds.

DPMS is synthesized through the reaction of diphenylphosphine chloride with N,N-dimethylmethanesulfonamide in the presence of a base like triethylamine. This process can be optimized for yield and purity using advanced techniques such as continuous flow reactors. The compound features a phosphoryl group that enhances its reactivity and interaction with biological targets.

The biological activity of DPMS is primarily attributed to its ability to interact with specific molecular targets within biological systems. The phosphoryl group can engage in hydrogen bonding and electrostatic interactions , which are crucial for modulating enzyme activity or receptor functions. The sulfonamide moiety also acts as a nucleophile, participating in various biochemical pathways that can influence cellular processes.

Biological Applications

DPMS has been employed in several areas of scientific research:

  • Enzyme Mechanisms : It serves as a probe for studying enzyme mechanisms, particularly those involving phosphoramide linkages.
  • Biochemical Pathways : The compound's unique structure allows it to participate in biochemical pathways, making it useful for investigating metabolic processes.
  • Specialty Chemicals : In industry, DPMS is utilized as an intermediate in the synthesis of more complex molecules, enhancing its commercial value .

Case Studies

Recent studies have highlighted the potential applications of DPMS in various therapeutic contexts:

  • Antioxidant Properties : Research indicates that compounds similar to DPMS exhibit antioxidant activities that can protect cells from oxidative stress. This property may enhance the therapeutic efficacy of other agents when used in combination therapies .
  • Enzyme Inhibition : DPMS has shown promise in inhibiting specific enzymes involved in metabolic disorders, suggesting its potential role as a therapeutic agent in managing conditions like diabetes .
  • Pharmaceutical Development : Ongoing investigations are exploring the use of DPMS in developing pharmaceutical compositions aimed at targeting specific diseases through its unique chemical interactions .

Comparative Analysis

To better understand the uniqueness of DPMS, it is helpful to compare it with similar compounds:

Compound NameStructure TypeKey Activity
DiphenylphosphineOrganophosphorus compoundSimilar reactivity without sulfonamide group
Diphenylphosphoryl azidePhosphoryl azideDifferent reactivity patterns due to azide presence
N,N-DimethylmethanesulfonamideSulfonamideLacks phosphoryl functionality

DPMS stands out due to its combination of both diphenylphosphoryl and sulfonamide groups, which confers distinct chemical properties and enhances its versatility in various applications .

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